Linaprazan
Overview
Description
Linaprazan is an experimental drug primarily developed for the treatment of gastroesophageal reflux disease (GERD). Unlike traditional proton-pump inhibitors, this compound is a potassium-competitive acid blocker, which offers a different mechanism of action for acid suppression. Initially developed by AstraZeneca, this compound was not successful in clinical trials and was later licensed to Cinclus Pharma, which is now investigating this compound glurate, a prodrug of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of linaprazan involves multiple steps, starting from the basic imidazopyridine structure. The key steps include:
- Formation of the imidazopyridine core.
- Introduction of the dimethylphenyl group.
- Addition of the hydroxyethyl group.
- Final carboxamide formation.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Linaprazan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: Substitution reactions can occur at the aromatic rings or the imidazopyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can introduce various functional groups onto the this compound molecule .
Scientific Research Applications
Linaprazan has several scientific research applications, including:
Chemistry: Used as a model compound to study potassium-competitive acid blockers.
Biology: Investigated for its effects on cellular acid regulation.
Medicine: Explored as a treatment for GERD and other acid-related disorders.
Mechanism of Action
Linaprazan exerts its effects by blocking the potassium channel in the proton pump of gastric parietal cells. This action is reversible and leads to a rapid and prolonged suppression of gastric acid secretion. Unlike proton-pump inhibitors, which bind covalently, this compound binds ionically, allowing for a faster onset of action and more flexible inhibition of acid secretion .
Comparison with Similar Compounds
- Vonoprazan
- Tegoprazan
- Fexuprazan
- Keverprazan
Comparison: Linaprazan is unique among potassium-competitive acid blockers due to its specific binding properties and pharmacokinetic profile. While vonoprazan and tegoprazan are also potassium-competitive acid blockers, this compound’s ionic binding and rapid onset of action set it apart. Additionally, this compound glurate, the prodrug of this compound, offers a longer biological half-life, making it a promising candidate for long-term acid suppression .
Properties
IUPAC Name |
8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-13-6-5-7-14(2)18(13)11-23-19-10-17(21(27)22-8-9-26)12-25-16(4)15(3)24-20(19)25/h5-7,10,12,23,26H,8-9,11H2,1-4H3,(H,22,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVIMBCFLRTFHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870279 | |
Record name | 8-{[(2,6-Dimethylphenyl)methyl]amino}-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
248919-64-4, 847574-05-4 | |
Record name | Linaprazan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248919644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD0865 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847574054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LINAPRAZAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0OU4SC8DP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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